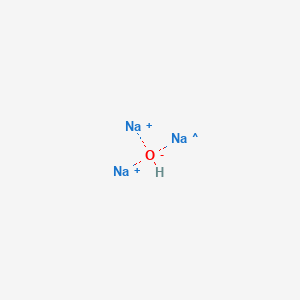

Trisodium oxide

Description

Properties

CAS No. |

87331-12-2 |

|---|---|

Molecular Formula |

HNa3O+ |

Molecular Weight |

85.977 g/mol |

InChI |

InChI=1S/3Na.H2O/h;;;1H2/q;2*+1;/p-1 |

InChI Key |

QCELJRUXBHRLJH-UHFFFAOYSA-M |

Canonical SMILES |

[OH-].[Na].[Na+].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies for Trisodium Containing Oxide Compounds

Solid-State Reaction Pathways

Solid-state reactions involve the direct interaction of solid reactants at elevated temperatures to form a new solid product. This approach is fundamental in materials science and is widely used for the synthesis of complex oxides.

High-Temperature Synthesis Techniques

High-temperature synthesis is a cornerstone of solid-state chemistry, enabling the formation of thermodynamically stable phases that are inaccessible at lower temperatures. This technique typically involves grinding the solid precursors to ensure intimate contact and then heating them at high temperatures for extended periods.

A notable example is the synthesis of trisodium (B8492382) uranate (Na₃UO₄), a compound of interest in the context of nuclear reactor safety. It forms from the interaction between sodium and hyperstoichiometric urania (UO₂₊ₓ). acs.orgosti.gov The synthesis involves heating a mixture of uranium dioxide (UO₂) and sodium oxide (Na₂O) in an inert atmosphere. acs.orgresearchgate.net Studies have shown that the reaction proceeds through the formation of intermediate phases, such as Na₄UO₄, at temperatures below 848 K, which then decomposes at higher temperatures to form Na₃₊ₓUO₄. acs.org The final crystal structure of Na₃UO₄ can exist in different phases, including a monoclinic α-phase and a high-temperature cubic β-phase, with a reversible transition occurring around 1348 K. acs.org The synthesis conditions, such as temperature and the ratio of reactants, are critical in determining the final phase and purity of the product. acs.orgresearchgate.net For instance, the α-phase has been synthesized at 1273 K. acs.org

| Parameter | Value | Reference |

| Reactants | Uranium dioxide (UO₂), Sodium oxide (Na₂O) | acs.orgresearchgate.net |

| Synthesis Temperature (α-phase) | 1273 K | acs.org |

| Intermediate Phase | Na₄UO₄ (forms below 848 K) | acs.org |

| High-Temperature Phase (β-phase) | Forms above 1273 K | acs.org |

| α to β Phase Transition | ~1348 K | acs.org |

Flux Growth Methods

Flux growth is a high-temperature solution growth technique where a molten salt, or "flux," is used as a solvent to facilitate the crystallization of a desired compound. The flux lowers the melting point of the reactants, allowing for crystal growth at temperatures below the melting point of the target material.

This method has been employed for the synthesis of complex oxides like Na₃Ca₂BiO₆. In this approach, a reactive flux, such as sodium carbonate (Na₂CO₃), is utilized. elkamehr.competronaftco.comwikipedia.org Sodium carbonate acts as both a reactant source of sodium and a solvent. elkamehr.competronaftco.comwikipedia.org At high temperatures, typically above 1000°C, sodium carbonate decomposes to sodium oxide (Na₂O) and carbon dioxide, with the reactive Na₂O then participating in the formation of the target oxide. mdpi.com The use of a flux can promote the growth of high-quality, well-formed crystals by providing a medium for the transport of constituent ions. The specific composition of the flux and the cooling rate are critical parameters that control the size and quality of the resulting crystals.

Solution-Based Synthesis Approaches

Solution-based methods offer a versatile alternative to solid-state reactions, often allowing for better control over particle size, morphology, and homogeneity at lower temperatures.

Hydrothermal and Solvothermal Synthesis

Hydrothermal and solvothermal synthesis are methods that involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents under high temperature and pressure in a sealed vessel called an autoclave. These conditions facilitate the dissolution and recrystallization of materials that are insoluble under ambient conditions.

These techniques have been successfully used to synthesize a variety of sodium-containing compounds. For example, a one-pot solvothermal process has been developed to produce sodium aluminoalcoholate complexes, which can serve as precursors for porous Al₂O₃ particles. nih.gov This method involves the reaction of aluminum alkoxide, ethylene (B1197577) glycol, and sodium methoxide (B1231860) at elevated temperatures. nih.gov Similarly, solvothermal synthesis has been employed to create sodium cobalt fluoride/reduced graphene oxide (NCF/rGO) nanocomposites, where trisodium citrate (B86180) acts as an electrostatic stabilizer to produce uniformly shaped nanocrystals. mdpi.com The solvothermal approach offers precise control over particle size and can yield high-purity products with large surface areas. mdpi.com Another example is the synthesis of spinel-structured Sn₃N₄ using a solvothermal method with SnCl₄ and LiNH₂ as precursors, resulting in nanocrystalline material. researchgate.netrsc.org

Precipitation and Co-precipitation Routes

Precipitation and co-precipitation are widely used wet-chemical methods for synthesizing powders with controlled composition and particle size. These techniques involve the formation of an insoluble solid (precipitate) from a solution.

The synthesis of trisodium phosphate (B84403) (Na₃PO₄) is a classic example of a precipitation reaction. It is typically produced by neutralizing phosphoric acid (H₃PO₄) with a sodium base, such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃). atamanchemicals.com The reaction with sodium carbonate initially produces disodium (B8443419) hydrogen phosphate, which is then reacted with sodium hydroxide to form trisodium phosphate and water. atamanchemicals.com This method is also used in the synthesis of other phosphate-based materials. For instance, silver phosphate (Ag₃PO₄) has been synthesized via precipitation using different sodium phosphate salts (Na₃PO₄, Na₂HPO₄, and NaH₂PO₄) as the precipitating agent. acs.org The pH of the solution, influenced by the hydrolysis of the specific phosphate salt used, affects the purity and morphology of the final product. acs.org Co-precipitation has also been utilized in the synthesis of hydroxyapatite, where solutions of calcium nitrate (B79036) tetrahydrate, sodium phosphate, and sodium hydroxide are mixed to form the desired product. iosrjournals.org

| Reactant 1 | Reactant 2 | Intermediate Product | Final Product | Reference |

| Phosphoric Acid (H₃PO₄) | Sodium Carbonate (Na₂CO₃) | Disodium Hydrogen Phosphate | - | atamanchemicals.com |

| Disodium Hydrogen Phosphate | Sodium Hydroxide (NaOH) | - | Trisodium Phosphate (Na₃PO₄) | atamanchemicals.com |

Chelation-Assisted Synthesis

Chelation-assisted synthesis utilizes chelating agents, which are organic molecules that can form multiple bonds with a single metal ion, to control the growth and morphology of nanoparticles. Trisodium citrate is a commonly used chelating and capping agent in the synthesis of various nanoparticles. rsc.orgresearchgate.net

Trisodium citrate plays a crucial role in the formation of nanoparticles by acting as a reducing agent, a stabilizing agent, and a structure-directing agent. researchgate.netwisdomlib.orgunmul.ac.id In the synthesis of gold nanoparticles, for example, trisodium citrate reduces gold ions and the resulting citrate ions adsorb onto the surface of the nanoparticles, providing electrostatic stabilization and preventing aggregation. scirp.orgresearchgate.netsci-hub.se The concentration of trisodium citrate can influence the final particle size. scirp.orgresearchgate.net Similarly, in the synthesis of ZnO hollow spheres and hierarchical NiO nanospheres, trisodium citrate has been used as a capping and chelating agent to control the morphology and size of the resulting nanostructures. rsc.orgresearchgate.net It has also been employed in the microwave-assisted synthesis of iron oxide nanoparticles, where it helps to form small, uniform particles coated with citric acid. nih.gov

| Nanoparticle | Role of Trisodium Citrate | Reference |

| Gold (Au) | Reducing agent, Stabilizing agent | scirp.orgresearchgate.netsci-hub.se |

| Zinc Oxide (ZnO) | Capping agent | rsc.org |

| Nickel Oxide (NiO) | Chelating agent, Structure-directing agent | researchgate.net |

| Iron Oxide | Capping agent | nih.gov |

| Silver (Ag) | Reducing agent, Stabilizing agent | unmul.ac.idscholarsresearchlibrary.commdpi.com |

| Sodium Cobalt Fluoride (NaCoF₃) | Electrostatic stabilizer | mdpi.com |

Advanced and Niche Synthesis Techniques

Advanced and specialized synthesis techniques have been developed to produce trisodium-containing oxide compounds, particularly the superalkali species Na₃O. These methods offer precise control over the formation of these unique chemical entities, which are often unstable and cannot be synthesized through conventional solid-state routes.

Gas-Phase Cluster Generation (e.g., for Na₃O superalkali species)

Gas-phase cluster generation is a primary technique for producing and studying isolated Na₃O superalkali species. This method involves the reaction of sodium clusters with an oxygen-containing precursor in a controlled gas-phase environment. The resulting clusters are then typically analyzed using mass spectrometry and photoelectron spectroscopy to confirm their composition and electronic properties.

The general approach involves the generation of a beam of sodium clusters (Naₓ) through techniques like laser vaporization or supersonic expansion of sodium vapor. researchgate.netaip.orgmdpi.com This cluster beam is then passed through a reaction chamber where it intersects with a low-pressure oxygen-containing gas, such as oxygen (O₂) or nitrous oxide (N₂O). researchgate.netresearchgate.net The reaction between the sodium clusters and the oxygen source leads to the formation of various sodium oxide clusters, including the desired Na₃O.

The products of the gas-phase reaction are subsequently ionized and guided into a mass spectrometer for mass-to-charge ratio analysis. This allows for the identification of the specific Na₃O species among a distribution of other clusters. researchgate.net Photoelectron spectroscopy is also employed to study the electronic structure of the Na₃O⁻ anion, providing insights into the binding energies of the electrons and confirming its superalkali nature. aip.orgaip.orgaps.orgamanote.comresearchgate.net

A notable experimental setup involves a two-stage molecular beam apparatus. In the source chamber, a high-temperature oven generates sodium clusters via supersonic expansion. These clusters then react with a crossed beam of a precursor gas to form suboxide derivatives. The resulting products are analyzed in a detector chamber equipped with a quadrupole mass spectrometer. researchgate.net In one such experiment, Na₃O⁻ anions were produced by laser-ablating a sodium rod in the presence of helium carrier gas seeded with water vapor. aip.org

| Parameter | Description | Source(s) |

| Precursors | Sodium metal (for cluster generation), Oxygen (O₂), Nitrous Oxide (N₂O), Water (H₂O) vapor | researchgate.netaip.orgresearchgate.net |

| Generation Method | Laser vaporization of a solid sodium target, Supersonic expansion of sodium vapor | researchgate.netaip.orgmdpi.com |

| Reaction Environment | Crossed molecular beam, Fast flow tube | researchgate.netresearchgate.net |

| Analysis Techniques | Time-of-flight mass spectrometry, Photoelectron spectroscopy | researchgate.netaip.orgresearchgate.netaps.org |

Electrochemical Synthesis Methods

Direct electrochemical synthesis of the simple trisodium oxide (Na₃O) compound is not a well-documented method. However, electrochemical principles are employed in the synthesis of related materials, such as alkali metal suboxides and in processes involving molten sodium salts.

Electrolysis of molten salts is a key electrochemical technique. For instance, the electrolysis of molten sodium hydroxide (NaOH) is a known method for producing sodium metal. youtube.com Conceptually, a controlled potential electrolysis in a fused salt containing sodium and oxide ions could theoretically lead to the formation of suboxides, but specific reports on the synthesis of Na₃O through this route are scarce. The FFC Cambridge Process, which involves the electrolysis of a molten salt to deoxygenate a metal oxide cathode, demonstrates the electrochemical removal of oxygen from a solid matrix, a process that could potentially be adapted to form suboxide phases under specific conditions. google.com

Research into solid-state electrolytes has explored the synthesis of complex sodium-containing oxides. While not a direct synthesis of Na₃O, these methods highlight the use of electrochemical principles in creating sodium-rich oxide environments. For example, mixed transition metal layered oxides with alkali metals, like NaₓCoO₂, are synthesized for battery applications, where the sodium content is critical to the material's electrochemical properties. rsc.orgberkeley.edu The synthesis of sodium alkoxides can also be achieved through an electrochemical method involving the anodic dissolution of a sodium amalgam in an alcohol solution. ivdon.ru

While a direct and established electrochemical route to Na₃O is not apparent in the literature, the synthesis of other suboxides and related sodium compounds suggests the potential for future development in this area.

| Related Method | Description | Relevance | Source(s) |

| Molten Salt Electrolysis | Electrolysis of molten NaOH to produce sodium metal. | Demonstrates electrochemical manipulation of sodium and oxygen species. | youtube.com |

| Fused Salt Electrolysis (e.g., FFC Cambridge) | Removal of oxygen from metal oxides in a molten salt. | Potential for controlled reduction to form suboxides. | google.com |

| Synthesis of Sodium Alkoxides | Anodic dissolution of sodium amalgam in alcohol. | Example of electrochemical synthesis of a sodium-containing compound. | ivdon.ru |

| Synthesis of Alkali Metal Suboxides | Solid-state synthesis of compounds like Ti₄Rh₂O and Ti₄Ir₂O. | Provides context for the formation of metal-rich oxides. | acs.org |

Mechanochemical Routes

Mechanochemical synthesis offers a solvent-free, solid-state approach to producing complex materials, including trisodium-containing oxide compounds. This technique utilizes mechanical energy, typically from ball milling, to induce chemical reactions and phase transformations in powdered reactants. nih.govcnr.itnih.gov

A significant application of this method is in the synthesis of sodium-rich antiperovskite solid electrolytes of the type Na₃OX (where X can be Cl, Br, I, or BH₄). researchgate.net In a typical mechanochemical synthesis of these compounds, precursor materials such as a sodium halide (e.g., NaCl) and sodium oxide (Na₂O) or sodium hydride (NaH) and sodium borohydride (B1222165) (NaBH₄) are subjected to high-energy ball milling. The intense mechanical forces during milling facilitate the intimate mixing of the reactants at the nanoscale and provide the activation energy for the formation of the Na₃OX antiperovskite structure.

For example, the mechanochemical synthesis of Na₃O(BH₄) has been reported. researchgate.net Similarly, ball milling of sodium oxide (Na₂O) under a nitrous oxide (N₂O) atmosphere has been shown to produce other sodium-containing compounds like cis-Na₂N₂O₂ and NaNO₃. nih.govosti.govresearchgate.netacs.org This demonstrates the capability of mechanochemistry to drive reactions involving sodium oxides. The process parameters, such as milling time, speed, and the type of milling media, are crucial in determining the final product and its properties.

| Target Compound | Precursors | Milling Conditions | Outcome | Source(s) |

| Na₃OX (X = Cl, Br, I) | Sodium Halide (NaX), Sodium Oxide (Na₂O) | High-energy ball milling | Formation of antiperovskite solid electrolytes | researchgate.net |

| Na₃O(BH₄) | Not specified, but likely NaH, NaBH₄, and an oxygen source | Mechanochemical synthesis | Formation of Na₃O(BH₄) electrolyte | researchgate.net |

| cis-Na₂N₂O₂ and NaNO₃ | Sodium Oxide (Na₂O), Nitrous Oxide (N₂O) | Ball milling under 2 atm N₂O at 38 ± 4 °C for 2.5-20 hours | Formation of sodium hyponitrite and sodium nitrate | researchgate.netacs.org |

The mechanochemical approach is advantageous for its simplicity, scalability, and ability to produce metastable phases that may not be accessible through traditional high-temperature synthesis methods. acs.orgcnr.it

Advanced Structural Elucidation and Characterization

Crystallographic Analysis

Crystallography is a fundamental tool for determining the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions.

Single-crystal X-ray diffraction is a powerful technique that provides detailed information about the crystal structure of a material.

For instance, the crystal structure of a new trisodium (B8492382) triborate, Na₃[B₃O₄(OH)₄], was determined using single-crystal X-ray diffraction. acs.orgresearchgate.net The analysis revealed that this compound crystallizes in the monoclinic system with the space group Cc. acs.orgresearchgate.netresearchgate.net The unit cell parameters were determined to be a = 12.8274(6) Å, b = 7.7276(4) Å, c = 6.9690(3) Å, and β = 98.161(3)°. acs.orgresearchgate.netresearchgate.net The structure consists of [B₃O₄(OH)₄]³⁻ polyanions, which are interconnected by hydrogen bonds. acs.orgresearchgate.netresearchgate.net These polyanions contain B-O rings with two tetracoordinated and one tricoordinated boron atom. acs.orgresearchgate.net

In another example, the structure of trisodium citrate (B86180) pentahydrate (Na₃C₆H₅O₇·5H₂O) was confirmed by single-crystal X-ray diffraction to belong to the orthorhombic system with the space group Pnma. acadpubl.eu The cell parameters were found to be a = 6.45 Å, b = 16.55 Å, and c = 26.57 Å, with interfacial angles α = β = γ = 90°. acadpubl.eu The anhydrous form, Na₃(C₆H₅O₇), has a crystal structure that was solved and refined using synchrotron X-ray powder diffraction data. iucr.orgnih.goviucr.org It features two independent five-coordinate Na⁺ ions and one six-coordinate Na⁺ ion, forming a three-dimensional framework of [NaO₅] and [NaO₆] polyhedra. iucr.orgiucr.org

| Compound | Crystal System | Space Group | Cell Parameters |

|---|---|---|---|

| Na₃[B₃O₄(OH)₄] | Monoclinic | Cc | a = 12.8274(6) Å, b = 7.7276(4) Å, c = 6.9690(3) Å, β = 98.161(3)° acs.orgresearchgate.netresearchgate.net |

| Na₃(C₆H₅O₇)·5H₂O | Orthorhombic | Pnma | a = 6.45 Å, b = 16.55 Å, c = 26.57 Å, α = β = γ = 90° acadpubl.eu |

| Na₃(C₆H₅O₇) | - | - | Two independent five-coordinate Na⁺ and one six-coordinate Na⁺ iucr.orgiucr.org |

Powder X-ray diffraction (PXRD) is a versatile technique used for the identification and characterization of crystalline materials. researchgate.net It is particularly useful for studying polymorphism, the ability of a solid material to exist in more than one form or crystal structure. rigaku.com

The polymorphism of trisodium uranate (Na₃UO₄) has been investigated using powder X-ray and neutron diffraction. acs.orgresearchgate.net The crystal structure of Na₃UO₄ was solved for the first time using these methods, revealing a monoclinic symmetry in the space group P2/c. acs.orgresearchgate.net This compound is isostructural with Na₃BiO₄. acs.org The study also showed that this structure can accommodate cationic disorder, with up to 16(2)% sodium on the uranium site, leading to the composition α-Na₃(U₁₋ₓ,Naₓ)O₄ (0 < x < 0.18). researchgate.net The diffraction data for Na₃UO₄ was collected by step scanning in the angle range 10° ≤ 2θ ≤ 120°. acs.org

The structure of anhydrous trisodium citrate, Na₃(C₆H₅O₇), was also studied using synchrotron X-ray powder diffraction data. iucr.orgnih.goviucr.org The Rietveld plot from the refinement indicated the presence of a dihydrate impurity in the sample. iucr.orgiucr.orgresearchgate.net

Electron diffraction is a powerful technique for studying the structure of materials at the atomic level. fiveable.menumberanalytics.com It is particularly useful for determining the crystal structure of submicron-sized crystals, which are difficult to analyze with X-rays. rigaku.com The basic principle involves the diffraction of an electron beam by the atoms in a crystal lattice, which produces an interference pattern that can be used to determine the arrangement of atoms. numberanalytics.comnumberanalytics.com

Common electron diffraction techniques include:

Selected Area Electron Diffraction (SAED): This technique involves analyzing the diffraction pattern from a specific area of the sample. numberanalytics.com

Convergent Beam Electron Diffraction (CBED): This method uses a focused electron beam to obtain diffraction information from a very small area of the sample. numberanalytics.com

Precession Electron Diffraction (PED): In this technique, the electron beam is precessed around the optical axis to record the diffraction pattern. numberanalytics.com

Sample preparation for electron diffraction is a critical step and can involve methods such as grinding, chemical etching, or ion milling to create a sample thin enough for electrons to pass through. numberanalytics.comnumberanalytics.com While electron diffraction has been instrumental in determining the absolute stereochemistry of inorganic compounds, its application to light-atom compounds has been challenging due to potential sample damage from the electron beam. acs.org

Powder X-ray and Neutron Diffraction (e.g., for Na₃UO₄ polymorphism)

Spectroscopic Characterization

Spectroscopic techniques are used to probe the electronic and local environments of atoms within a compound, providing complementary information to crystallographic methods.

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the local environment of specific nuclei. ²³Na Magic Angle Spinning (MAS) NMR has been employed to study various sodium-containing compounds.

In the case of Na₃UO₄, the ²³Na MAS NMR spectrum showed a very sharp contribution, which was attributed to a highly symmetric sodium environment, possibly arising from partial decomposition of the compound. acs.org A ²³Na multi-quantum magic angle spinning (MQMAS) experiment on Na₃UO₄ revealed three well-separated narrow sites, indicating a well-ordered local environment, along with a broader feature. acs.org The isotropic chemical shifts for these sites were extracted from the MQMAS spectrum. acs.org Generally, there is a trend of increasing isotropic chemical shift with decreasing coordination number and interatomic distance for sodium atoms. rsc.org

A study on NaUO₃, Na₄UO₅, and Na₂U₂O₇ reported ²³Na MAS NMR chemical shifts of -29.1 ppm, 15.1 ppm, and -14.1 and -19 ppm, respectively. acs.org The paramagnetic shift observed for NaUO₃ is due to the [Rn]5f¹ electronic structure of uranium(V), which contrasts with the diamagnetic behavior of the uranium(VI) compounds Na₄UO₅ and Na₂U₂O₇ ([Rn]5f⁰). acs.org

| Compound | Technique | Key Findings |

|---|---|---|

| Na₃UO₄ | ²³Na MAS NMR | Sharp signal indicating a symmetric sodium environment. acs.org |

| Na₃UO₄ | ²³Na MQMAS NMR | Three well-separated narrow sites suggesting a well-ordered local environment. acs.org |

| NaUO₃ | ²³Na MAS NMR | Chemical shift at -29.1 ppm, showing a paramagnetic shift. acs.org |

| Na₄UO₅ | ²³Na MAS NMR | Chemical shift at 15.1 ppm. acs.org |

| Na₂U₂O₇ | ²³Na MAS NMR | Chemical shifts at -14.1 ppm and -19 ppm for two distinct Na sites. acs.org |

X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a sensitive probe of the oxidation state and local coordination environment of a specific element.

The uranium valence state in Na₃UO₄ was investigated using XANES at the U L₃-edge and U M₄-edge. acs.org The U L₃-edge XANES spectrum of an α-phase material was found to be between that of UO₂ (U⁴⁺) and Na₄UO₅ (U⁶⁺) reference compounds. acs.org The U M₄-edge XANES spectrum of a synthesized m-phase, when compared with UO₂, U₄O₉, U₃O₈, and UO₃ references, provided further information on the uranium valence state. acs.org A linear combination fit of the α-phase XANES spectrum was also performed. acs.org XANES studies have been crucial in confirming the +5 and +6 oxidation states of uranium in various sodium uranate compounds. acs.org

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying functional groups in a molecule. While there are no experimental FTIR spectra available for trisodium oxide, theoretical studies provide insight into its bonding. In the predicted C2/c structure of Na₃O, all oxygen atoms exist as oxide ions (O²⁻) rather than as part of quasimolecular O₂ units. mdpi.com This suggests that an experimental FTIR spectrum would be relatively simple, dominated by vibrations corresponding to Na-O bonds. For context, in studies of other metal oxides, such as NiCo₂O₄ synthesized with the aid of trisodium citrate, FTIR is used to identify the functional groups of the citrate molecule, like the C=O and O-H groups, confirming its role in the synthesis. sciencetechindonesia.com

Raman Spectroscopy and Computational Raman Studies

Similar to FTIR, no experimental Raman spectra for this compound have been reported. Raman spectroscopy provides information about the vibrational modes of a molecule and is particularly sensitive to non-polar bonds. Computational studies could predict the Raman active modes for the C2/c structure of Na₃O. In related research, Raman spectroscopy is used to characterize supercapacitor materials. For instance, in NiCo₂O₄/rGO composites, Raman analysis confirms the presence of reduced graphene oxide (rGO), which enhances the material's crystallinity and performance. sciencetechindonesia.com

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. While no experimental XPS data exists for this compound, theoretical calculations of Bader charges have been used to explore its electronic properties and chemical bonding. mdpi.comresearchgate.net These calculations support the characterization of Na₃O as a zero-dimensional electride with an insulating nature when stabilized at high pressure. mdpi.comresearchgate.net Electrides are ionic compounds in which an electron serves as the anion.

Microscopic and Morphological Characterization

The morphological characterization of this compound remains theoretical, as the compound has not been synthesized in a form that can be imaged by standard microscopy techniques. The following sections discuss how these techniques would be applied if a stable, bulk sample of Na₃O were to be produced.

Scanning Electron Microscopy (SEM)

SEM is used to produce high-resolution images of the surface of a sample, providing information about its morphology and composition. If bulk this compound could be synthesized, SEM would be employed to study its crystal habit, particle size, and surface texture. In the synthesis of other advanced materials, such as NiCo₂O₄ nanoparticles for supercapacitors, SEM analysis is crucial for determining the ideal morphology. For example, SEM images have shown that using trisodium citrate as a modifying agent can lead to a more uniform and orderly structure, which is desirable for electrode materials. sciencetechindonesia.com

Transmission Electron Microscopy (TEM)

TEM is a microscopy technique in which a beam of electrons is transmitted through a specimen to form an image, revealing details about the internal structure. For a crystalline material like the predicted C2/c phase of Na₃O, TEM could be used to observe its crystal lattice and identify any defects. In the field of nanomaterials, TEM is essential for determining the size and shape of nanoparticles, such as iron oxide nanoparticles stabilized with sodium citrate, where TEM images have confirmed particle sizes below 20 nm. biomedpharmajournal.org

Atomic Force Microscopy (AFM)

AFM is a very-high-resolution type of scanning probe microscopy, with demonstrated resolution on the order of fractions of a nanometer. If a stable surface of this compound could be prepared, AFM would be capable of imaging the arrangement of individual atoms on that surface. This would provide direct visualization of the crystal structure. In studies of other nanomaterials, AFM is used to characterize the structural properties of materials, as seen in the characterization of chemically synthesized silver nanoparticles. researchgate.net

Data and Findings

The primary findings on this compound are currently theoretical and based on computational models.

Table 1: Predicted Properties of this compound (Na₃O)

| Property | Value/Description | Pressure Condition | Source(s) |

|---|---|---|---|

| Crystal Structure | C2/c | 217 GPa | mdpi.com |

| Electronic Nature | Zero-dimensional electride, insulating | > 200 GPa | mdpi.comresearchgate.net |

| Bonding | Oxygen atoms exist as oxide ions (O²⁻) | High Pressure | mdpi.com |

| Coordination | Oxygen atom surrounded by 11 Sodium atoms | 300 GPa | mdpi.com |

| Interatomic Distance | O-O distance: 2.65 Å | 300 GPa | mdpi.com |

Table 2: Compound Names Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | Na₃O |

| Sodium peroxide | Na₂O₂ |

| Sodium oxide | Na₂O |

| Nickel Cobalt Oxide | NiCo₂O₄ |

| Trisodium citrate | C₆H₅Na₃O₇ |

| Iron Oxide Nanoparticles | Fe₃O₄ (magnetite) |

| Silver Nanoparticles | Ag |

Theoretical and Computational Chemistry of Trisodium Compounds

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is widely employed to predict a range of properties of molecules and materials, including their geometry, electronic structure, and vibrational frequencies. researchgate.netresearchgate.net

Structural Prediction and Optimization

DFT calculations are instrumental in predicting and optimizing the structures of trisodium (B8492382) compounds, particularly under extreme conditions such as high pressure. researchgate.netmdpi.com Computational approaches, especially DFT, have proven to be valuable tools for predicting material properties that can later be experimentally verified. researchgate.net The application of these methods to high-pressure scenarios is a significant test of their computational accuracy. mdpi.com

For instance, in the broader context of materials science, DFT has been used to predict the critical temperature of over 900 hydride materials under pressures ranging from 0 to 500 GPa. nist.gov This highlights the capability of DFT to screen and identify stable structures of materials under various pressure conditions. The process involves using DFT to calculate the total energy of a given crystal structure, which then allows for the optimization of the geometry to find the most stable configuration. researchgate.net

Electronic Structure and Bonding Analysis

DFT is extensively used to analyze the electronic structure and bonding characteristics of trisodium compounds. These calculations provide insights into the nature of chemical bonds, charge distribution, and molecular orbitals, which are crucial for understanding the reactivity and properties of these compounds. eie.greurjchem.commdpi.com

For example, DFT calculations have been used to study the electronic structure of various molecules, providing detailed information on the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the energy gap between them. mdpi.com This information is vital for understanding the electronic transitions and reactivity of the molecule. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, further elucidates the donor-acceptor interactions within the molecule. mdpi.com

In studies of trisodium citrate (B86180), DFT calculations could be employed to understand the electronic interactions between the citrate anion and the sodium cations, as well as its interaction with other molecules or surfaces. Similarly, for a hypothetical compound like Na₃O, DFT would be essential to predict its electronic stability and the nature of the sodium-oxygen bonds.

Vibrational Spectroscopy Predictions

Computational methods, particularly DFT, are used to predict the vibrational spectra (infrared and Raman) of molecules. nih.govresearchgate.net These predictions are invaluable for interpreting experimental spectra and assigning vibrational modes to specific molecular motions. researchgate.net

The accuracy of computed Raman intensities can be more challenging to achieve than IR intensities because they depend on polarizability derivatives, which necessitate the use of large and diffuse basis sets for accurate sampling of the electron density. harvard.edu Hybrid functionals like B3LYP and B3PW91, combined with appropriate basis sets, have been found suitable for predicting Raman intensities with reasonable accuracy. harvard.edu

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of materials over time. nih.gov

MD simulations have been successfully applied to study various trisodium compounds. For instance, simulations of trisodium citrate in aqueous solutions have been used to investigate its adsorption dynamics on gold nanoparticles. rsc.org These simulations revealed that citrate molecules can bind to the gold surface through their carboxyl groups and that sodium ions are present in the adsorbed layer. rsc.org

In another application, MD simulations were employed to study the corrosion inhibition properties of trisodium citrate and trisodium phosphate (B84403) on low carbon steel. researchgate.netresearchgate.net These studies demonstrated that both molecules could adsorb onto the metal surface, forming a protective layer. researchgate.netresearchgate.net Furthermore, terahertz spectroscopy combined with MD simulations has been used to study the vibrational properties of solid citrates, including trisodium citrate. coppjournal.org The simulations helped to explain the origin of the absorption peaks observed in the experimental spectra. coppjournal.org

Reaction Mechanism Modeling

Understanding the detailed steps of a chemical reaction is crucial for optimizing reaction conditions and designing new chemical processes. Reaction mechanism modeling, including kinetic modeling, provides a quantitative description of how a reaction proceeds.

Kinetic Modeling of Chemical Reactions

Kinetic modeling is used to determine the rate of a chemical reaction and to understand how the rate is influenced by various factors such as temperature, pressure, and reactant concentrations. This often involves fitting experimental data to different kinetic models, such as pseudo-first-order or pseudo-second-order models, to elucidate the reaction mechanism. nih.gov

A significant area where kinetic modeling of a trisodium compound has been applied is in the capture of carbon dioxide (CO₂) using trisodium phosphate (TSP). The reaction between the acidic gas CO₂ and the basic trisodium phosphate is complex, often starting at a solid-gas interface and involving the formation of a liquid phase. mdpi.com

Experimental studies have investigated the kinetics of CO₂ absorption in aqueous solutions of trisodium phosphate. researchgate.net The results showed that the solubility of CO₂ increases with increasing TSP concentration and temperature. researchgate.net Kinetic models, such as the zwitterion mechanism, which are often used for CO₂ absorption in amine solutions, can be adapted to model the reaction with TSP. researchgate.net Furthermore, studies on solid TSP as a sorbent for CO₂ have shown that it has a high capture capacity and selectivity. mdpi.com The kinetics of this gas-solid reaction have been studied in fixed-bed reactors, providing data to develop and validate kinetic models for this important industrial process. mdpi.com

Surface Adsorption and Catalytic Pathways (e.g., trisodium citrate in heavy metals treatment)

The role of trisodium citrate in the treatment of heavy metals serves as a significant example of surface adsorption and catalytic processes. Trisodium citrate is effective in removing heavy metals such as arsenic (As), lead (Pb), cadmium (Cd), and nickel (Ni) through a chelation mechanism. niscpr.res.in When dissolved, trisodium citrate dissociates into citrate ions and sodium ions. The citrate ions, which possess three carboxylate groups, are capable of forming stable complexes with heavy metal ions, effectively sequestering them. researchgate.netnih.gov

The process often involves the use of a catalyst to enhance the efficiency of heavy metal removal. Studies have utilized catalysts such as Ru/Mn (25:75)-Al₂O₃ to improve the performance of trisodium citrate in treating contaminated materials. scirp.orgscirp.org The proposed catalytic pathway begins with the adsorption of the trisodium citrate solution onto the surface of the catalyst. scirp.org This is followed by the dissociation of the compound, creating active anionic citrate species. scirp.org These species then bond with the metal ions present in the substrate. The resulting metal-citrate complex is released into the solution, allowing the catalyst surface to adsorb new trisodium citrate molecules and continue the cycle. scirp.org

Research has shown that the efficiency of heavy metal removal is dependent on several factors, including the concentration of trisodium citrate, temperature, pH, and treatment time. niscpr.res.in Optimal conditions have been identified to maximize the removal percentages of various heavy metals. For instance, one study found that a trisodium citrate concentration of 500 mg/L was most effective for the reduction of As, Pb, Cd, and Ni. niscpr.res.in The introduction of a catalyst can significantly increase the percentage of heavy metals removed compared to using the chelating agent alone. scirp.org

Table 1: Efficiency of Heavy Metal Removal Using Trisodium Citrate

This table presents data on the removal of various heavy metals from a contaminated source using trisodium citrate, both with and without a catalyst. The data highlights the impact of the catalyst on the treatment's effectiveness.

| Heavy Metal | Initial Concentration (µg/g) | Final Concentration with Catalyst (µg/g) | Removal Percentage with Catalyst (%) | Reference |

|---|---|---|---|---|

| Arsenic (As) | 1.65 ± 0.89 | 0.75 ± 0.04 | 54.34 | scirp.org |

| Lead (Pb) | 6.25 ± 0.69 | 1.07 ± 0.02 | 82.89 | scirp.org |

| Cadmium (Cd) | 1.27 ± 0.25 | 0.32 ± 0.10 | 75.02 | scirp.org |

| Nickel (Ni) | 2.00 ± 1.05 | 0.76 ± 0.01 | 61.83 | scirp.org |

| Mercury (Hg) | 12.42 ± 0.53 | 0.4 ± 0.02 | 96.79 | scirp.orgresearchgate.net |

Thermodynamic Stability Predictions (e.g., for unconventional Na-O stoichiometries at high pressures)

Computational chemistry, particularly through first-principles calculations and systematic structure exploration, has been instrumental in predicting the thermodynamic stability of chemical compounds under extreme conditions. mdpi.com Thermodynamic stability occurs when a system is in its lowest energy state or in chemical equilibrium with its environment. wikipedia.org For the sodium-oxygen (Na-O) system, it has been discovered that pressure can dramatically alter the stable stoichiometries, leading to the formation of unconventional compounds not observed at ambient pressure. mdpi.comresearchgate.net

Studies have predicted the existence of several previously unknown sodium-rich and oxygen-rich Na-O compounds that become thermodynamically stable at high pressures. mdpi.comresearcher.life Among the most notable predictions are the sodium-rich compounds trisodium oxide (Na₃O) and tetrasodium (B8768297) oxide (Na₄O), which are stabilized at pressures exceeding 200 GPa. mdpi.comresearchgate.net These high-pressure phases exhibit exotic electronic properties and are classified as electrides, characterized by the localization of electrons in interstitial sites within the crystal lattice. researchgate.net

The C2/c phase of Na₃O is predicted to be a zero-dimensional electride with insulating properties, stabilizing at 217 GPa. mdpi.comresearchgate.net Meanwhile, the Cmca phase of Na₄O, stable at 205 GPa, is predicted to be a one-dimensional metallic electride. mdpi.comresearchgate.net These findings are part of a broader exploration that has constructed a high-pressure stability field and convex hull diagram for Na-O compounds, revealing other novel stoichiometries like NaO₄ and NaO₅ at pressures above 50 GPa. mdpi.com The prediction of such unconventional materials highlights the power of computational methods in discovering new materials with unique properties. mdpi.com

Table 2: Predicted Thermodynamic Stability of Unconventional Na-O Compounds at High Pressures

This table summarizes the findings from first-principles calculations, indicating the pressures at which various unconventional sodium oxide stoichiometries are predicted to become thermodynamically stable.

| Compound | Predicted Structure | Stabilization Pressure (GPa) | Electronic Character | Reference |

|---|---|---|---|---|

| Na₃O | C2/c | 217 | Zero-dimensional electride (insulating) | mdpi.comresearchgate.net |

| Na₄O | Cmca | 205 | One-dimensional electride (metallic) | mdpi.comresearchgate.net |

| NaO₄ | P2₁/c | 66.8 | Metallic | mdpi.com |

| NaO₅ | Immm | 50 | Metallic | mdpi.com |

Reactivity and Mechanistic Studies

Chelation and Complexation Mechanisms

Trisodium (B8492382) citrate (B86180) is a well-established chelating agent due to the structure of the citrate ion, which possesses one hydroxyl group and three carboxyl groups. mdpi.com These groups act as binding sites, allowing the citrate ion to form stable, water-soluble complexes with metal ions. mdpi.comechemi.com This process, known as chelation, involves the citrate ion coordinating with metal ions like Fe³⁺ and Ni²⁺, which can enhance the ligand effect and stabilize the configuration of layered double hydroxides (LDHs). mdpi.com

When dissolved in water, trisodium citrate dissociates into sodium ions (Na⁺) and citrate ions. patsnap.com The citrate ions can then bind to metal ions, effectively sequestering them. patsnap.com This mechanism is particularly important in applications such as preventing blood coagulation, where citrate ions chelate calcium ions (Ca²⁺) that are essential for the clotting cascade. echemi.compatsnap.com The formation of these complexes reduces the concentration of free metal ions in a solution. echemi.com

Table 1: Chelation Activity of Trisodium Citrate on Heavy Metals

| Heavy Metal | Initial Concentration (μg/g) | Final Concentration (μg/g) | Percentage Removal (%) |

| Arsenic (As) | 1.65 ± 0.89 | 0.75 ± 0.04 | 54.34 |

| Mercury (Hg) | 12.42 ± 0.53 | 0.4 ± 0.02 | 96.79 |

| Lead (Pb) | 6.25 ± 0.69 | 1.07 ± 0.02 | 82.89 |

| Cadmium (Cd) | 1.27 ± 0.25 | 0.32 ± 0.10 | 75.02 |

| Nickel (Ni) | 2.00 ± 1.05 | 0.76 ± 0.01 | 61.83 |

This data reflects the removal of heavy metals from Perna viridis using trisodium citrate with a Ru/Mn (25:75)-Al₂O₃ catalyst. scirp.org

Catalytic Activity and Mechanisms

Trisodium citrate can act as a catalyst and a component in catalytic systems. It has been used as a green, non-toxic catalyst for the one-pot synthesis of various organic compounds like tetrahydrobenzo[b]pyrans and dihydropyrano[c]chromenes. scholarsresearchlibrary.com Its effectiveness is attributed to its environmentally benign nature, ease of handling, and stability. scholarsresearchlibrary.com Furthermore, trisodium citrate can be reused multiple times without significant loss of activity. scholarsresearchlibrary.com

In the treatment of heavy metals, the catalytic activity of trisodium citrate can be enhanced. For instance, the presence of a Ru/Mn (25:75)-Al₂O₃ catalyst was found to increase the removal of heavy metals by up to 20% compared to using trisodium citrate alone. scirp.orgscirp.org The proposed mechanism involves the catalyst adsorbing the trisodium citrate, which then chelates the metal ion. scirp.orgscirp.org The resulting metal citrate complex is released, and the catalyst surface is regenerated to adsorb a new trisodium citrate molecule, allowing for a cyclic catalytic chelation process. scirp.orgscirp.org

Trisodium citrate has also been utilized as a catalyst in the synthesis of spiropyrano-indenoquinoxaline derivatives and functionalized piperidinones, showcasing its versatility in promoting multicomponent reactions under environmentally friendly conditions. arkat-usa.orgarkat-usa.org

Interfacial Chemistry and Surface Interactions

Adsorption Phenomena

Trisodium phosphate (B84403) (TSP) has been identified as a promising sorbent for carbon dioxide (CO₂) capture. mdpi.com It exhibits a high CO₂ capture capacity and selectivity, even from flue gas mixtures. mdpi.com At ambient temperatures, TSP can capture up to 198 mg of CO₂ per gram of TSP. mdpi.com The mechanism involves both chemical and physical adsorption. mdpi.com The high alkalinity of TSP contributes to its effectiveness in capturing acidic gases like CO₂. mdpi.com The adsorption process can be influenced by factors such as CO₂ concentration, with higher concentrations leading to increased gas uptake. mdpi.com

In some systems, trisodium phosphate has been noted to inhibit the oxidative degradation of amines used in CO₂ adsorbents, highlighting its role in stabilizing these materials. d-nb.info

Role in Corrosion Inhibition and Passivation

Trisodium citrate is an effective corrosion inhibitor for metals like carbon steel. ajrconline.orgijiset.commaterials.international Its mechanism of inhibition involves the adsorption of citrate ions onto the metal surface, forming a protective film. materials.internationalresearchgate.net This film can act as a barrier, limiting the diffusion of corrosive species to the metal surface. materials.international

Studies have shown that trisodium citrate can act as a mixed-type inhibitor, meaning it affects both the anodic and cathodic reactions of the corrosion process. ijiset.commaterials.international The inhibition efficiency generally increases with the concentration of trisodium citrate. ijiset.comresearchgate.net The adsorption process can be a combination of physical (physisorption) and chemical (chemisorption) interactions. materials.international In the presence of other ions, such as Zn²⁺, a synergistic effect can be observed, further enhancing the corrosion inhibition efficiency. ajrconline.org This is often due to the formation of a more stable and protective complex film on the metal surface. ajrconline.orgtsijournals.com

Table 2: Corrosion Inhibition Efficiency of Trisodium Citrate

| Inhibitor System | Concentration | Inhibition Efficiency (%) |

| Trisodium Citrate (TSC) | 10⁻³ M | 89 |

| TSC + Zn²⁺ | 150ppm TSC + 10ppm Zn²⁺ | 72.5 |

Data from studies on mild steel and carbon steel corrosion. ajrconline.orgresearchgate.net

Thermal Decomposition Pathways

The thermal decomposition of trisodium compounds varies depending on their specific composition and hydration state.

Trisodium Triborate: The thermal decomposition of hydrated trisodium triborate, such as Na₃[B₃O₄(OH)₄], begins with dehydration. At approximately 155°C, it decomposes to form Na₃[B₃O₅(OH)₂]. researchgate.net Further heating leads to the release of the final mole of water between 249°C and 280°C, resulting in the formation of anhydrous Na₃B₃O₆. researchgate.net The interconversion between different borate (B1201080) species during thermal decomposition is driven by the elimination of water, which leads to structural reorganization.

Trisodium Phosphate: Anhydrous trisodium phosphate is stable, but upon exposure to heat, it can decompose and produce toxic and corrosive fumes, including phosphorus oxides and sodium oxide. atamankimya.comechemi.comatamanchemicals.comchemicalbook.com Hydrated forms of trisodium phosphate, like the dodecahydrate (Na₃PO₄ · 12H₂O), lose their water of crystallization in stages upon heating. atamanchemicals.comatamanchemicals.com For example, heating the dodecahydrate to between 55°C and 65°C yields the decahydrate, while further heating to between 65°C and 105°C produces the heptahydrate. The anhydrous form is obtained at temperatures above 212°C. atamanchemicals.com

Trisodium Citrate: The thermal decomposition of trisodium citrate hydrates also begins with dehydration. Trisodium citrate dihydrate dehydrates at around 431 K. researchgate.net For trisodium citrate pentahydrate, dehydration occurs in two steps, with the structure first changing to the dihydrate form. researchgate.net At higher temperatures, around 518°C, the anhydrous trisodium citrate undergoes further decomposition, which is an exothermic process, likely involving the reaction of carbon with oxygen to form CO and/or CO₂. researchgate.net

Integration in Advanced Materials and Systems

Role in Nanomaterial Synthesis and Stabilization

Trisodium (B8492382) citrate (B86180), in particular, has emerged as a crucial reagent in the synthesis and stabilization of various nanoparticles, influencing their size, shape, and stability.

Iron Oxide Nanoparticles: In the synthesis of iron oxide nanoparticles (IONPs), trisodium citrate acts as a stabilizer for the colloidal solution. nih.gov It is used in the chemical co-precipitation method, where aqueous solutions of iron (II) and iron (III) salts are alkalized. rsdjournal.org Trisodium citrate helps to control particle size and prevent aggregation, which is critical for their application in biomedical fields. rsdjournal.orgbiomedpharmajournal.org Studies have shown that trisodium citrate-coated IONPs can form stable clusters, which are essential for applications like drug delivery and medical imaging. nih.govacs.org The concentration of trisodium citrate and the temperature during stabilizer adsorption are key parameters in optimizing the synthesis process to achieve desired nanoparticle characteristics. biomedpharmajournal.org

Silver Nanoparticles: Trisodium citrate is widely used as a reducing and stabilizing agent in the chemical reduction synthesis of silver nanoparticles (AgNPs). unmul.ac.id In this process, citrate ions reduce silver ions (Ag+) to silver atoms (Ag0), which then nucleate and grow into nanoparticles. The citrate also caps (B75204) the nanoparticles, preventing them from agglomerating and ensuring their stability in suspension. mdpi.com The concentration of trisodium citrate can influence the final size of the AgNPs, with higher concentrations generally leading to smaller particles. scispace.com The stability and monodispersity of these nanoparticles are crucial for their applications in areas like biosensing and antimicrobial agents. nih.gov

Nickel Cobalt Oxide Nanoparticles: Trisodium citrate also plays a role as a directing agent in the synthesis of nickel cobalt oxide (NiCo₂O₄) and cobalt oxide (Co₃O₄) nanoparticles. nih.govresearchgate.net In the hydrothermal synthesis of NiCo₂O₄, adjusting the ratio of trisodium citrate to metal ions allows for the tuning of the material's morphology, from 3D flower-like structures to 2D nanosheets. researchgate.net In the synthesis of Co₃O₄ nanoparticles, trisodium citrate as a surfactant leads to the formation of spherical nanoparticles. nih.gov It is also utilized in the liquid-phase reduction process for creating cobalt-nickel nanoparticles. researchgate.net

Application in Energy Storage Materials

The unique properties of trisodium citrate are also being leveraged in the development of advanced energy storage devices, particularly supercapacitors.

Trisodium citrate is used in the synthesis of electrode materials for supercapacitors. sciencetechindonesia.comresearchgate.net In one approach, it is used to modify nickel cobalt oxide/reduced graphene oxide (NiCo₂O₄/rGO) electrodes. sciencetechindonesia.comresearchgate.net The presence of trisodium citrate during the synthesis of NiCo₂O₄ nanoparticles can lead to a more uniform and well-ordered structure, which is considered ideal for supercapacitor electrodes. sciencetechindonesia.comresearchgate.net Furthermore, trisodium citrate can act as an etching agent for Prussian blue analog (PBA) nanocubes, transforming them into orthogonal frustums. nih.gov The resulting derived materials have shown outstanding performance as supercapacitor electrodes. nih.gov It has also been used in the electrochemical deposition of copper tin sulfide/reduced graphene oxide composites on nickel foam for high-performance supercapacitors. acs.org

Contribution to Environmental Remediation Technologies

Trisodium compounds are making significant contributions to technologies aimed at mitigating environmental pollution.

Carbon Dioxide Capture and Sorption Systems

Trisodium phosphate (B84403) (TSP) has been identified as a cost-effective and efficient solid sorbent for capturing carbon dioxide (CO₂) from flue gas. mdpi.comdoaj.orgresearchgate.net It exhibits a high CO₂ capture capacity, reaching up to 198 mg of CO₂ per gram of TSP at ambient temperature. mdpi.comdoaj.orgresearchgate.net TSP demonstrates high selectivity for CO₂, with a capture efficiency of over 90% from a flue gas mixture. mdpi.comdoaj.orgresearchgate.net A key advantage of TSP is its potential for regeneration using sodium hydroxide (B78521), allowing for its reuse over multiple cycles. mdpi.comdoaj.orgresearchgate.net Research has also explored the use of aqueous blends of trisodium phosphate and piperazine (B1678402) to enhance CO₂ solubility for capture applications. researchgate.net

Heavy Metal Remediation

Trisodium citrate is utilized as a chelating agent for the removal of heavy metals from contaminated sources. niscpr.res.inatamankimya.com It effectively binds to metal ions, forming stable complexes that can be separated from the medium. atamankimya.com This has been demonstrated in the removal of heavy metals such as arsenic, lead, cadmium, and nickel from contaminated green mussels. niscpr.res.inscirp.orgresearchgate.net The efficiency of heavy metal removal is influenced by factors such as the concentration of trisodium citrate, treatment time, temperature, and pH. niscpr.res.in Additionally, trisodium citrate is used in the functionalization of starch-based materials for the removal of heavy metals and other pollutants from water. mdpi.com

Significance in Nuclear Materials Science

In the field of nuclear science, trisodium uranate plays a crucial role, particularly in research related to the nuclear fuel cycle.

Trisodium uranate (Na₃UO₄) is a compound that can form from the interaction between sodium, used as a coolant in some fast neutron reactors, and uranium oxide fuel. researchgate.netacs.org Understanding the formation and properties of this compound is essential for the safety assessment of the nuclear fuel cycle. acs.orgwikipedia.org The crystal structure of trisodium uranate has been determined to be monoclinic, and it can accommodate some cationic disorder. researchgate.netacs.org The nuclear fuel cycle involves the preparation of uranium for use in reactors and the management of spent fuel. eia.gov Uranium oxides are fundamental to this cycle, and intermediates like "sodium diuranate" are produced during the manufacturing of nuclear fuels. wikipedia.orgreachingcriticalwill.org

Precursor Chemistry for Novel Inorganic Compounds

Certain trisodium compounds serve as valuable precursors for the synthesis of other complex inorganic materials.

Trisodium tris(carbonato)cobalt(III) (Na₃[Co(CO₃)₃]·3H₂O) is a key precursor in the synthesis of various cobalt(III) complexes. wikipedia.org This olive-green, metastable complex allows for the preparation of other Co(III) compounds without the need for an external oxidant, which is often required when starting from cobalt(II) precursors. wikipedia.org For example, it reacts with glycine (B1666218) to produce isomers of tris(glycinato)cobalt(III). wikipedia.org It is also used to synthesize a range of other cobalt(III) complexes containing different ligands. sci-hub.se

Future Research Directions and Emerging Paradigms

Exploration of New Trisodium (B8492382) Compound Stoichiometries and Polymorphs

The precise arrangement of atoms in a compound dictates its properties. Future research will focus on discovering new stoichiometries—the fundamental ratio of elements—and polymorphs—different crystalline structures of the same compound—within trisodium-based materials.

Detailed research has shown that variations in stoichiometry can lead to significant changes in material properties. For instance, in the case of trisodium uranate, the structure can accommodate an excess of sodium, leading to compositions like Na₃₊ₓU₁₋ₓO₄. acs.org This non-stoichiometry introduces a mixed-valence state for uranium and alters the material's electronic and magnetic properties. acs.org The exploration of such non-stoichiometric compounds opens avenues for fine-tuning material characteristics for specific applications.

Furthermore, polymorphism is a critical area of investigation. Trisodium uranate, for example, exhibits different polymorphs, such as the α, m, and β phases, each with distinct structural arrangements. acs.org The synthesis of a new trisodium triborate, Na₃[B₃O₄(OH)₄], highlights the discovery of novel polyanions and crystal structures that were previously unobserved. researchgate.net The controlled synthesis of specific polymorphs is a key challenge and a significant goal, as different polymorphs of a substance can exhibit vastly different physical and chemical properties.

Future efforts will likely involve high-throughput computational screening to predict stable, yet-to-be-synthesized trisodium compounds with novel stoichiometries and polymorphic forms. european-mrs.com These theoretical predictions, combined with advanced synthesis techniques, will accelerate the discovery of new materials with desirable properties for energy storage, catalysis, and other advanced applications.

Advanced Characterization Techniques for Complex Trisodium Materials

A deep understanding of the structure-property relationships in complex trisodium materials is essential for their development. Advanced characterization techniques are pivotal in providing detailed insights at the atomic and molecular levels. smaragdova.cz

Modern materials research leverages a suite of powerful analytical tools:

Electron Microscopy : Techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are crucial for visualizing the surface morphology and internal structure of materials at the micro and nanoscale. thermofisher.com These methods can reveal details about particle size, shape, and the presence of defects, which are critical for understanding a material's performance.

X-ray Diffraction (XRD) : XRD is a fundamental technique for determining the crystalline structure of materials, enabling the identification of different polymorphs and the precise measurement of lattice parameters. atriainnovation.com

Spectroscopy : X-ray Photoelectron Spectroscopy (XPS) provides information about the elemental composition and chemical states of atoms on a material's surface, which is vital for understanding surface reactivity and catalytic activity. smaragdova.czthermofisher.com Vibrational spectroscopy techniques like Raman and Infrared (IR) spectroscopy are used to probe the bonding environments within a material. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : Solid-state NMR, such as ²³Na MAS NMR, can provide detailed information about the local environment of sodium atoms within a structure, helping to elucidate structural disorder and the presence of multiple, distinct sodium sites. acs.org

The integration of multiple characterization techniques on a single platform allows for a more comprehensive understanding of complex materials. smaragdova.czmdpi.com For example, combining microscopy with spectroscopy enables the correlation of structural features with chemical composition at specific locations within a sample. smaragdova.cz In-situ and in-operando characterization methods, which allow for the study of materials under real-world operating conditions, are also becoming increasingly important for understanding dynamic processes and degradation mechanisms. mdpi.com

Rational Design of Trisodium Compounds for Targeted Applications

The ability to design and synthesize materials with specific, predetermined properties is a central goal of modern materials science. Rational design strategies, often aided by computational modeling, are being increasingly applied to the development of novel trisodium compounds for targeted applications.

The process of rational design involves a deep understanding of the relationship between a material's structure and its function. By leveraging this knowledge, researchers can computationally screen vast libraries of potential compounds to identify candidates with the desired characteristics before embarking on time-consuming and resource-intensive experimental synthesis. european-mrs.com This approach has been successfully used in drug discovery and is now being extended to materials science. nih.govrsc.org

For example, the design of new catalytic materials could involve identifying trisodium compounds with specific surface structures and electronic properties that are conducive to a particular chemical reaction. Similarly, materials for energy storage could be designed to have optimal ion diffusion pathways and high electrochemical stability. The synthesis of isatin-s-triazine hydrazone derivatives, for instance, demonstrates a synthetic methodology for creating target products with high yields and purities for potential applications in medicinal chemistry. researchgate.net

The development of new synthetic methodologies is also a crucial aspect of rational design. The ability to control the synthesis process with precision is essential for producing materials with the desired structure and properties. This includes controlling factors such as precursor chemistry, reaction temperature, and the use of structure-directing agents or templates. researchgate.net

Interdisciplinary Research Integrating Trisodium Compounds into Novel Technologies

The successful integration of trisodium compounds into new and innovative technologies requires a collaborative, interdisciplinary approach. eurekaselect.com Chemists, physicists, materials scientists, and engineers must work together to bridge the gap between fundamental research and real-world applications.

One promising area for the application of trisodium compounds is in the development of advanced energy storage systems. For example, sodium-ion batteries are being explored as a more sustainable and cost-effective alternative to lithium-ion batteries. The performance of these batteries is highly dependent on the properties of the electrode materials, and novel trisodium compounds could offer improved capacity, stability, and rate capability.

Trisodium compounds also have potential applications in catalysis, where they can be used to facilitate a wide range of chemical reactions. For instance, trisodium citrate (B86180) has been used to control the growth of nanoparticles, which have applications in catalysis and gas sensing. rsdjournal.orgrsc.org The development of new trisodium-based catalysts could lead to more efficient and environmentally friendly chemical processes.

Furthermore, the unique properties of certain trisodium compounds make them suitable for use in specialized applications such as sensors and biomedical devices. The integration of these materials into functional devices requires expertise in areas such as device fabrication, microfabrication, and systems engineering. The development of bioinspired and biointegrated materials represents a new frontier where trisodium compounds could play a role. european-mrs.com

Sustainable Synthesis and Lifecycle Assessment of Trisodium-Containing Materials

As the demand for advanced materials continues to grow, so too does the need to ensure that they are produced and used in a sustainable manner. This involves developing environmentally friendly synthesis methods and conducting thorough lifecycle assessments (LCA) to evaluate the environmental impact of a material from its creation to its disposal. researchgate.netmdpi.com

"Green chemistry" principles are being increasingly applied to the synthesis of inorganic materials, including trisodium compounds. mdpi.com This involves the use of renewable starting materials, the reduction of waste, and the avoidance of toxic reagents and solvents. For example, the synthesis of trisodium citrate can be carried out at ambient temperature using ethanol (B145695) as a solvent, which is a more environmentally friendly approach than traditional methods. sciencepublishinggroup.com Comparing the environmental impacts of green synthesis routes with conventional chemical synthesis through LCA is crucial for validating their sustainability. mdpi.comnih.gov

Lifecycle assessment is a powerful tool for quantifying the environmental footprint of a material over its entire lifespan. mdpi.com An LCA considers all stages of a material's life, from the extraction of raw materials to manufacturing, use, and end-of-life disposal or recycling. nih.gov This holistic approach allows researchers to identify the stages with the highest environmental impact and to develop strategies for mitigating these impacts. For complex chemical syntheses, a combined approach of mass-based green metrics and LCA can provide a comprehensive environmental evaluation. frontiersin.org

By integrating sustainability considerations into the earliest stages of material design and development, researchers can help to ensure that the next generation of trisodium-containing materials is not only high-performing but also environmentally responsible.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for trisodium oxide (Na₃O), and how can purity be validated experimentally?

- Methodology :

- Solid-state synthesis : React sodium peroxide (Na₂O₂) with metallic sodium under inert conditions (argon atmosphere) at 300–400°C. Monitor stoichiometry using thermogravimetric analysis (TGA) .

- Solution-based synthesis : Use sodium hydroxide and a controlled oxidation agent (e.g., ozone) in anhydrous ethanol. Purity is validated via X-ray diffraction (XRD) to confirm crystallinity and inductively coupled plasma mass spectrometry (ICP-MS) for elemental quantification .

Q. How can researchers distinguish this compound from related sodium oxides (e.g., Na₂O, NaO₂) using spectroscopic techniques?

- Methodology :

- Raman spectroscopy : Na₃O exhibits a distinct peak at 450–470 cm⁻¹ due to asymmetric Na-O stretching, absent in Na₂O .

- XPS analysis : The O 1s binding energy for Na₃O is ~531 eV, compared to 529.5 eV for Na₂O. Calibrate against standard reference materials to avoid misinterpretation .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the reported crystal structure of Na₃O?

- Methodology :

- Perform density functional theory (DFT) simulations to predict lattice parameters and compare with experimental XRD data. Address discrepancies by refining synthetic conditions (e.g., annealing temperature) .

- Use Rietveld refinement for XRD data to quantify phase impurities, such as unreacted Na₂O₂, which may skew results .

Q. What methodologies are optimal for assessing the environmental mobility of Na₃O in soil systems?

- Methodology :

- Column leaching experiments : Simulate soil percolation using standardized protocols (e.g., OECD 312). Quantify Na⁺ ion mobility via ion chromatography and correlate with soil pH and organic matter content .

- Ecotoxicity assays : Use Daphnia magna or Vibrio fischeri to assess acute toxicity. Compare with Na₂O to isolate Na₃O-specific effects .

- Data Contradictions : Limited biodegradation data necessitates parallel testing under aerobic/anaerobic conditions. Triangulate results with microcosm studies .

Q. How can researchers address inconsistencies in thermodynamic properties (e.g., enthalpy of formation) reported for Na₃O?

- Methodology :

- Calorimetric validation : Use bomb calorimetry with high-purity Na₃O samples. Cross-check with computational values from the NIST Chemistry WebBook .

- Error analysis : Identify systematic errors (e.g., incomplete reaction in synthesis) via mass-balance calculations and replicate experiments with varying stoichiometric ratios .

Methodological Best Practices

-

Data Presentation :

- Ensure figures include axis labels (e.g., "Intensity (a.u.)" for XRD), standardized color schemes, and error bars. Reference all instrumentation models (e.g., "Bruker D8 Advance XRD") .

- Use tables to compare crystallographic data (e.g., lattice parameters, space groups) across studies, highlighting anomalies .

-

Literature Review :

-

Statistical Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.